2-(Cyanomethyl)-5-fluorobenzonitrile
Overview
Description
The compound “2-(Cyanomethyl)-5-fluorobenzonitrile” likely belongs to the class of organic compounds known as nitriles . Nitriles are compounds containing a cyano functional group (C≡N). The term “cyanomethyl” refers to a type of nitrile group .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, cyanomethyl compounds can be synthesized from various methods . For instance, a chemical synthesis method for 2-(cyanomethyl)thio acetyl chloride involves using a 2-(cyanomethyl)thio acetic acid potassium salt and bis(trichloromethyl)carbonate as raw materials .Scientific Research Applications
Synthesis Techniques
- Halodeboronation of Aryl Boronic Acids : A study by Szumigala et al. (2004) in "The Journal of Organic Chemistry" details the synthesis of various aryl bromides and chlorides, including 2-bromo-3-fluorobenzonitrile, using a process known as halodeboronation. This technique involves treating aryl boronic acids with 1,3-dihalo-5,5-dimethylhydantoin and sodium methoxide, showcasing a method potentially applicable to 2-(Cyanomethyl)-5-fluorobenzonitrile synthesis (Szumigala et al., 2004).
Analytical Techniques
- Vibrational Spectroscopy Studies : Zhao et al. (2018) in "Chemical Physics Letters" explored the vibrational features of 4-fluorobenzonitrile in its electronically excited and cationic ground states. Their work could inform similar studies on this compound to understand its vibrational properties in different states (Zhao et al., 2018).
Chemical Reactions and Properties
Energetic and Structural Study : Ribeiro da Silva et al. (2012) conducted an energetic and structural study on different fluorobenzonitrile isomers, including 2-fluoro-, 3-fluoro-, and 4-fluorobenzonitrile. Their research, published in "The Journal of Organic Chemistry," involved deriving standard molar enthalpies of formation and vapor pressures, providing insights that could be relevant to the properties of this compound (Ribeiro da Silva et al., 2012).
Arylation of Fluorinated Benzonitriles : Peshkov et al. (2019) in "The Journal of Organic Chemistry" demonstrated phenylation of fluorobenzonitriles using the sodium salt of a benzonitrile radical anion. This approach could be applied to this compound for the development of cyanobiphenyls (Peshkov et al., 2019).
Applications in Radiochemistry
- PET Radioligand Synthesis : Gopinathan et al. (2009) in "Synthesis" described an efficient synthesis of a fluorobenzonitrile derivative as a precursor for PET radioligand [18F]SP203. This indicates the potential use of this compound in the field of radiochemistry and imaging (Gopinathan et al., 2009).
Catalysis and Carbon Dioxide Fixation
- Catalytic CO2 Fixation : Kimura et al. (2012) in "Inorganic Chemistry" explored the use of tungstate for the catalytic fixation of CO2 with 2-aminobenzonitriles, which could be extended to similar compounds like this compound for generating quinazoline derivatives (Kimura et al., 2012).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(cyanomethyl)-5-fluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2/c10-9-2-1-7(3-4-11)8(5-9)6-12/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBWYQLJKYOIER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C#N)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40666689 | |
Record name | 2-(Cyanomethyl)-5-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40666689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
256951-82-3 | |
Record name | 2-Cyano-4-fluorobenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=256951-82-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Cyanomethyl)-5-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40666689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.